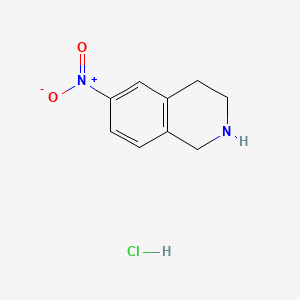

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with nitric acid under controlled conditions to introduce the nitro group at the 6-position . The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form 6-amino-1,2,3,4-tetrahydroisoquinoline.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Reduction: 6-Amino-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparación Con Compuestos Similares

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but with a methoxy group instead of a nitro group.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Contains two methoxy groups at the 6 and 7 positions.

Comparison: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its methoxy-substituted counterparts. The nitro group can undergo reduction and substitution reactions that are not possible with methoxy groups, leading to different applications and effects .

Actividad Biológica

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-NIT) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of 6-NIT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

6-NIT has the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol. It is characterized by the presence of a nitro group at the 6-position of the tetrahydroisoquinoline structure, which influences its biological activity. The compound is soluble in water and exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system (CNS) applications .

Antineoplastic Activity

Research indicates that 6-NIT and its analogs exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For instance, 6-NIT has been reported to inhibit P-glycoprotein efflux pumps in tumor cells, enhancing the efficacy of chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective potential of 6-NIT is particularly noteworthy. Studies have demonstrated that it can inhibit acetylcholinesterase (AChE) with an IC50 value indicating potent activity against neurodegenerative diseases such as Alzheimer's disease. This inhibition is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function . Furthermore, 6-NIT has shown protective effects against oxidative stress-induced neuronal damage in cellular models .

Antimicrobial Activity

6-NIT has also been evaluated for its antimicrobial properties. It exhibits activity against various pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 6-NIT can be attributed to its structural features. The presence of the nitro group at the 6-position enhances its interaction with biological targets. Studies suggest that modifications to the THIQ scaffold can lead to improved potency and selectivity for specific enzymes or receptors .

| Compound | Activity | IC50 |

|---|---|---|

| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | AChE Inhibition | 0.09 µM |

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Tumor Cell Proliferation Inhibition | Varies by cell line |

| N-Aryl-1,2,3,4-tetrahydroisoquinolines | Antimicrobial Activity | Varies |

Case Studies

- Neuroprotection in Animal Models : A study involving rat models demonstrated that administration of 6-NIT significantly reduced cognitive decline associated with induced neurodegeneration. Behavioral tests indicated improvements in memory retention and learning capabilities.

- Cancer Treatment Synergy : In vitro experiments showed that combining 6-NIT with standard chemotherapy agents resulted in enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy.

Propiedades

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFVUSRESXWUGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.